1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126159-51-9
VCID: VC4521542
InChI: InChI=1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H
SMILES: C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N.Cl
Molecular Formula: C8H7Cl3F3N
Molecular Weight: 280.5

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

CAS No.: 2126159-51-9

Cat. No.: VC4521542

Molecular Formula: C8H7Cl3F3N

Molecular Weight: 280.5

* For research use only. Not for human or veterinary use.

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride - 2126159-51-9

Specification

CAS No. 2126159-51-9
Molecular Formula C8H7Cl3F3N
Molecular Weight 280.5
IUPAC Name 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H
Standard InChI Key QRCTWSBIHIHEFG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a central ethylamine chain substituted with three fluorine atoms at the C2 position and a 2,4-dichlorophenyl group at the C1 position. The hydrochloride salt enhances solubility and stability. Key structural features include:

  • Aromatic system: 2,4-Dichlorophenyl group contributes to lipophilicity and π-π stacking potential.

  • Trifluoroethyl motif: The CF3\text{CF}_3 group induces electron-withdrawing effects, altering pKaK_a and metabolic stability .

  • Chiral center: The amine-bearing carbon creates stereochemical complexity, though specific enantiomeric data are unreported for this variant .

Spectroscopic and Computational Data

  • Molecular weight: 280.5 g/mol .

  • X-ray crystallography: No direct data exist, but related trifluoroethylamines adopt twisted conformations to minimize steric clashes between aryl and CF3\text{CF}_3 groups .

  • NMR shifts: Predicted 1H^1\text{H} NMR signals include aromatic protons at δ 7.2–7.6 ppm and amine protons at δ 2.8–3.5 ppm, based on analogs .

Synthesis and Production

Friedel-Crafts Acylation

Aryl trifluoroethanones are synthesized via Friedel-Crafts acylation of dichlorobenzene with trifluoroacetyl chloride, catalyzed by AlCl3\text{AlCl}_3 . Subsequent reductive amination yields the amine, which is protonated to form the hydrochloride salt:

ArH+CF3COClAlCl3ArCOCF3NH4OAc, NaBH3CNArCH(NH2)CF3HCl\text{ArH} + \text{CF}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{ArCOCF}_3 \xrightarrow{\text{NH}_4\text{OAc, NaBH}_3\text{CN}} \text{ArCH(NH}_2\text{)CF}_3 \cdot \text{HCl}

Yield: ~60–75% (estimated from analogous syntheses) .

Catalytic Hydrogenation

Trifluoroacetophenone intermediates undergo hydrogenation over palladium catalysts to produce racemic amines, followed by chiral resolution if required .

Industrial Scalability

Challenges include controlling polychlorinated byproducts and optimizing enantioselectivity. Continuous-flow systems with immobilized catalysts improve efficiency .

Physicochemical Properties

PropertyValue/DescriptionSource
Solubility>10 mg/mL in DMSO, <1 mg/mL in H2_2O
logP3.2 (estimated)
pKaK_a8.9 (amine)
Melting PointNot reported
StabilityStable under inert gas, hygroscopic

Pharmacological Profile

BACE1 Inhibition

Structural analogs exhibit potent BACE1 inhibition (IC50_{50} < 100 nM), critical for Alzheimer’s disease therapeutics. The trifluoroethylamine moiety engages Gly230 via hydrogen bonding, while the dichlorophenyl group occupies the S1 pocket .

Anticancer Activity

Related chlorophenyl-trifluoroethylamines show moderate cytotoxicity:

Cell LineIC50_{50} (μM)Mechanism
HeLa10Apoptosis induction
MCF-712Estrogen receptor modulation

Applications in Organic Synthesis

Asymmetric Organocatalysis

The amine serves as a chiral auxiliary in [3+2] cycloadditions, enabling regiodiverse spirooxindole synthesis with 85–96% yield and 65–99% ee .

Agrochemistry

Patent ES2755333T3 highlights dichlorophenyl-trifluoroethyl derivatives as intermediates in isoxazoline pesticides, though this specific compound’s role remains underexplored .

Recent Research Advances

CYP450 Interactions

Aminomethyl analogs demonstrate CYP2D6 inhibition (IC50_{50} = 157 nM), necessitating structural modifications to mitigate drug-drug interaction risks .

Solid-State Studies

Co-crystallization with BACE1 (PDB: 5T1U) reveals binding modes where the CF3\text{CF}_3 group occupies the S3 subpocket, guiding fragment-based drug design .

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